molecular formula C17H15NO6S2 B13769492 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 68003-33-8

2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No.: B13769492
CAS No.: 68003-33-8
M. Wt: 393.4 g/mol
InChI Key: LPDSDGMZMLAGJR-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- features a naphthalene backbone substituted with a sulfonic acid group at position 2, an amino group at position 7, and a [(4-methylphenyl)sulfonyl]oxy (tosyloxy) group at position 3. This structure combines aromatic sulfonation, amino functionality, and a sulfonate ester, making it relevant in synthetic chemistry, particularly for dye intermediates or pharmaceutical precursors. The tosyloxy group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the sulfonic acid and amino groups contribute to solubility and reactivity in aqueous media .

Properties

CAS No.

68003-33-8

Molecular Formula

C17H15NO6S2

Molecular Weight

393.4 g/mol

IUPAC Name

7-amino-4-(4-methylphenyl)sulfonyloxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C17H15NO6S2/c1-11-2-5-14(6-3-11)26(22,23)24-17-10-15(25(19,20)21)9-12-8-13(18)4-7-16(12)17/h2-10H,18H2,1H3,(H,19,20,21)

InChI Key

LPDSDGMZMLAGJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- typically involves:

  • Starting from 7-amino-4-hydroxy-2-naphthalenesulfonic acid (commonly known as J acid or related intermediates),
  • Sulfonation reactions to introduce sulfonic acid groups,
  • Substitution of the hydroxyl group at the 4-position by a sulfonyl group derived from 4-methylbenzenesulfonyl chloride (tosylation),
  • Controlled reaction conditions to preserve the amino group and achieve high purity.

Sulfonation and Hydroxyl Substitution (Tosylation)

The key step involves converting the 4-hydroxy group of the naphthalene sulfonic acid into a 4-[(4-methylphenyl)sulfonyl]oxy substituent via reaction with 4-methylbenzenesulfonyl chloride under basic conditions. This reaction is a nucleophilic substitution where the hydroxyl group is replaced by the tosylate ester group.

  • Typical Conditions: Reaction in aqueous or mixed solvent systems with a base such as sodium hydroxide or pyridine to neutralize the released hydrochloric acid.
  • Temperature: Mild temperatures (0-40 °C) to prevent decomposition or side reactions.
  • Purification: Crystallization or filtration after acidification to isolate the product.

Sulfonation Reaction Details

Sulfonation of the naphthalene ring is achieved by using strong sulfonating agents such as oleum (fuming sulfuric acid) or sulfur trioxide . However, traditional methods using oleum are highly corrosive and hazardous.

An improved method uses manganese dioxide and sodium pyrosulfite as sulfonating agents to avoid equipment corrosion and environmental issues. This method involves:

  • Preparing a 9-11% aqueous basic solution of 7-amino-4-hydroxy-2-naphthalenesulfonic acid,
  • Adding manganese dioxide and sodium pyrosulfite successively at 40-55 °C,
  • Maintaining pH between 6.5 and 8 during 0.5-1 hour reaction time,
  • Followed by acidification with 30% hydrochloric acid at 0-8 °C to precipitate the sulfonated product,
  • Final purification by pH adjustment and filtration.

This approach yields a product with amino value between 64%-83% and purity above 96%.

Alkali Fusion and Hydrolysis

Earlier methods include alkali fusion of sulfonated naphthalene derivatives with sodium hydroxide at elevated temperatures to achieve sulfonation and substitution. However, these methods consume large amounts of acids and bases and cause severe corrosion.

Hydrolysis steps may be employed to remove protecting groups or to convert sulfonyl esters to sulfonic acids.

Comparative Data Table of Preparation Methods

Preparation Step Traditional Method Improved Method (Manganese Dioxide + Sodium Pyrosulfite) Notes
Starting Material 7-amino-4-hydroxy-2-naphthalenesulfonic acid Same Common precursor
Sulfonating Agent Oleum (fuming sulfuric acid) Manganese dioxide + sodium pyrosulfite Less corrosive, environmentally friendly
Reaction Temperature Two-stage: 30-40 °C and 40-60 °C 40-55 °C Controlled temperature for better yield
pH Control Not well controlled Maintained at 6.5-8 Improves selectivity and purity
Reaction Time Several hours 0.5-1 hour Shorter reaction time
Purity of Product Lower purity, equipment corrosion issues Purity > 96%, amino value 64%-83% Superior product quality
Post-reaction Treatment Acidification with mineral acid Acidification with 30% hydrochloric acid at 0-8 °C Efficient product precipitation
Environmental Impact High acid/base consumption and corrosion Reduced corrosion and environmental burden Safer and more sustainable

Summary Table of Key Preparation Parameters

Parameter Recommended Range/Value
Starting Material Concentration 9-11% (w/w) aqueous solution
Sulfonation Temperature 40-55 °C
Sulfonation pH 6.5 - 8
Sulfonation Reaction Time 0.5 - 1 hour
Sodium Pyrosulfite Addition Rate ~105 kg/h (industrial scale)
Acidification Agent 30% Hydrochloric acid
Acidification Temperature 0-8 °C
Tosylation Conditions Mild base, 0-40 °C, aqueous or mixed solvent

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Sulfide or thiol derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Dye Synthesis: Used as an intermediate in the synthesis of azo dyes.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and protein binding due to its sulfonic acid group.

Medicine:

    Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure.

Industry:

    Textile Industry: Used in the production of dyes and pigments.

    Polymer Industry: Acts as a monomer or additive in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Protein Binding: The sulfonic acid group can form strong interactions with proteins, affecting their function.

    Pathways: It can modulate biochemical pathways involving sulfonation and desulfonation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Amino-4-hydroxy-3-[[4-[(4-sulfophenyl)azo]phenyl]azo]-2-naphthalenesulfonic acid

  • Structure : Differs by replacing the tosyloxy group with two azo (-N=N-) linkages and a sulfophenyl substituent.
  • Properties :
    • Molecular Weight : ~903.89 g/mol (based on azo-linked analogs) .
    • Applications : Primarily used as a direct dye (e.g., C.I. Direct Red 123) due to its azo chromophores and sulfonic acid groups, which enhance water solubility and binding to cellulose .
  • Contrast : The absence of the tosyloxy group reduces its utility in esterification reactions but increases stability under acidic conditions compared to the target compound .

2-Hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid (S3I-201)

  • Structure : Benzoic acid core with a hydroxy group, a tosyloxy-acetamido chain, and a carboxylic acid.
  • Properties :
    • Molecular Weight : 365.36 g/mol .
    • Applications : Functions as a STAT3 inhibitor (NSC 74859) in cancer research, leveraging the tosyloxy group for intracellular esterase cleavage and bioactivity .
  • Contrast : The benzoic acid core and lack of naphthalene sulfonation reduce aromatic conjugation compared to the target compound, impacting UV absorption and dye applicability .

7-Amino-1,3-naphthalenedisulfonic Acid

  • Structure: Naphthalene with sulfonic acid groups at positions 1 and 3 and an amino group at position 5.
  • Properties :
    • Molecular Weight : 303.31 g/mol.
    • Melting Point : >300°C .
  • Applications: Intermediate in azo dye synthesis; the dual sulfonic acids enhance solubility but limit reactivity in non-polar media compared to the target compound’s tosyloxy group .

Sodium 7-[(4-Aminobenzoyl)amino]-4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulphonate

  • Structure : Contains azo linkages, a methoxyphenyl group, and a sulfonate, but lacks the tosyloxy substituent.
  • Properties: Molecular Weight: 514.49 g/mol . Solubility: High in water due to sulfonate and amino groups.
  • Applications : Direct dye (C.I. Direct Red 123) with superior wash-fastness compared to the target compound, which may degrade under similar conditions .

Critical Analysis of Substituent Effects

  • Tosyloxy Group : Enhances electrophilicity in the target compound, enabling nucleophilic displacement reactions absent in disulfonated analogs .
  • Amino Group: Improves solubility and serves as a site for diazotization in dye synthesis, common across all compared compounds .
  • Sulfonic Acid vs. Sulfonate Esters : Sulfonic acids (e.g., in 1,3-naphthalenedisulfonic acid) increase water solubility but reduce stability in acidic conditions compared to sulfonate esters like the target compound’s tosyloxy group .

Biological Activity

2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- (CAS Number: 68003-33-8) is a sulfonated organic compound known for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals and biochemistry, due to its potential applications as an enzyme inhibitor and its role in biological systems.

Chemical Structure and Properties

  • Molecular Formula : C17H15NO6S
  • Molecular Weight : 357.37 g/mol
  • Structure : The compound features a naphthalene ring system with sulfonic acid and amino groups, which contribute to its solubility and reactivity.

Biological Activity

The biological activity of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- is primarily attributed to its ability to interact with various biological targets. Below are the key areas of research regarding its biological effects:

1. Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. The inhibition of ACC can influence lipid biosynthesis and has implications for metabolic disorders such as obesity and diabetes .

2. Toxicological Profile

A comprehensive evaluation of the compound's toxicity reveals the following:

  • Acute Toxicity : Studies indicate a low acute toxicity profile with an LD50 greater than 5000 mg/kg in various animal models .
  • Irritation Potential : It has been classified as a slight to moderate irritant, particularly in ocular exposure scenarios .
  • Sensitization : The compound is generally considered a non-sensitizer, although some studies suggest potential sensitization under specific conditions .

3. Genotoxicity

Genotoxicity assessments have shown mixed results. While some studies report weak clastogenic effects in vitro, others demonstrate negative outcomes in standard mutagenicity assays . This suggests that while the compound may pose some genotoxic risk, further research is needed to elucidate its safety profile.

Case Studies

Several case studies have explored the implications of using this compound in various biological contexts:

Case Study 1: ACC Inhibition and Metabolic Regulation

A study investigated the effects of this compound on lipid metabolism in rodent models. The results indicated significant reductions in fatty acid synthesis markers when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent for metabolic diseases .

Case Study 2: Toxicological Assessment

An extensive toxicological assessment was conducted to evaluate the safety of this compound for industrial applications. The findings confirmed low toxicity levels and provided insights into safe handling practices to mitigate irritation risks associated with dermal and ocular exposure .

Data Summary Table

Parameter Finding
Molecular FormulaC17H15NO6S
Molecular Weight357.37 g/mol
LD50 (oral)>5000 mg/kg
Eye IrritationSlight to moderate irritant
Skin SensitizationNon-sensitizer
GenotoxicityWeak clastogenic response observed

Q & A

Q. What are the established synthetic routes for 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-2-naphthalenesulfonic acid, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonation of naphthalene derivatives followed by diazo coupling or sulfonyloxy group introduction. Key steps include:

Sulfonation : Naphthalene derivatives are sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

Diazo Coupling : Azo linkages are formed via diazotization of aromatic amines, followed by coupling with hydroxyl- or amino-substituted naphthalenes .

Sulfonyloxy Group Introduction : Reaction with (4-methylphenyl)sulfonyl chloride under basic conditions (e.g., pyridine) to install the sulfonyloxy moiety .

Q. Critical Parameters :

  • Temperature : Excess heat during sulfonation can lead to over-sulfonation or decomposition.
  • pH Control : Diazo coupling requires precise pH (e.g., 4–6) to stabilize the diazonium intermediate.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

Methodological Answer: A combination of spectroscopic and crystallographic methods is employed:

NMR Spectroscopy : 1^1H and 13^13C NMR identify sulfonic acid protons (δ 7.5–8.5 ppm) and sulfonyloxy groups (δ 2.4 ppm for methyl protons) .

FT-IR : Peaks at 1180–1200 cm1^{-1} (S=O stretching) and 1030 cm1^{-1} (S-O-C linkage) confirm functional groups .

X-Ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the naphthalene backbone .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR band shifts) for this compound?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : The amino and sulfonyloxy groups may participate in tautomeric equilibria, altering NMR signals. Use variable-temperature NMR to observe dynamic processes .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize sulfonate ions, shifting IR bands. Compare spectra in multiple solvents .
  • Crystallographic Validation : Resolve ambiguities by refining the structure via SHELXL or visualizing electron density maps with ORTEP-3 .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

Methodological Answer: The compound’s stability is governed by:

  • Acidic Conditions : Protonation of the sulfonate group reduces solubility, increasing aggregation and degradation via hydrolysis of the sulfonyloxy group.
  • Alkaline Conditions : Deprotonation of the amino group enhances resonance stabilization, but the sulfonyloxy group may undergo nucleophilic displacement by hydroxide ions .

Q. Experimental Design :

  • pH-Dependent Kinetics : Monitor degradation rates via HPLC at pH 2–12.
  • Mass Spectrometry : Identify hydrolysis products (e.g., 4-methylbenzenesulfonic acid) .

Q. How does the compound interact with biological macromolecules, and what computational tools predict these interactions?

Methodological Answer: The sulfonate and sulfonyloxy groups enable interactions via:

  • Electrostatic Binding : Sulfonate anions bind cationic residues (e.g., lysine) in proteins.
  • π-Stacking : The naphthalene backbone interacts with aromatic amino acids.

Q. Computational Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over time .

Case Study : Docking studies reveal binding to serum albumin (ΔG = −8.2 kcal/mol), suggesting potential as a drug carrier .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering its reactivity?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤5% v/v) to enhance solubility while minimizing denaturation.
  • pH Adjustment : Buffers at pH 7.4 (PBS) ionize sulfonate groups, improving aqueous solubility.
  • Cyclodextrin Encapsulation : Form inclusion complexes to solubilize the hydrophobic naphthalene core .

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